molecular formula C12H7ClFN3 B15066470 2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15066470
M. Wt: 247.65 g/mol
InChI Key: IOERXGBTOARORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2-chloro-4-(4-fluorophenyl)pyrimidine and a suitable boronic acid derivative . The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . Additionally, it may bind to receptors and modulate their activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H7ClFN3/c13-12-16-10(7-1-3-8(14)4-2-7)9-5-6-15-11(9)17-12/h1-6H,(H,15,16,17)

InChI Key

IOERXGBTOARORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CNC3=NC(=N2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.